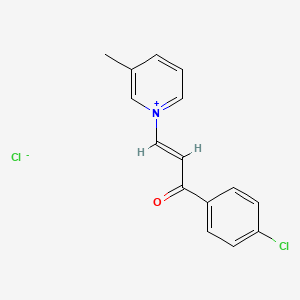![molecular formula C17H13N3 B2368413 2-メチル-7-(2-ナフチル)ピラゾロ[1,5-a]ピリミジン CAS No. 439095-79-1](/img/structure/B2368413.png)
2-メチル-7-(2-ナフチル)ピラゾロ[1,5-a]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which are fused, rigid, and planar N-heterocyclic compounds containing both pyrazole and pyrimidine rings . These compounds have gained significant attention due to their diverse applications in medicinal chemistry, materials science, and biological interactions .
科学的研究の応用
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a fluorescent probe for studying intracellular processes.
Medicine: Exhibits potential as an antitumor scaffold due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of organic light-emitting devices and chemosensors.
作用機序
Target of Action
A related compound demonstrated potent enzymatic inhibitory activity against trka and alk2 .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines can interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to affect various pathways, leading to downstream effects .
Result of Action
Related compounds have been shown to have significant effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine. For instance, the stability of related compounds under exposure to extreme pH was studied .
生化学分析
Biochemical Properties
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Cellular Effects
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Molecular Mechanism
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Temporal Effects in Laboratory Settings
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Dosage Effects in Animal Models
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Metabolic Pathways
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Transport and Distribution
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Subcellular Localization
They have been used as crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves cyclization reactions. One common method is the condensation of a three-carbon compound with an amidine structure, catalyzed by sodium hydroxide or ethoxide . Another approach involves the use of Pd-catalyzed synthesis, where functionalized pyrazolo[1,5-a]pyrimidines are obtained through ring closure by olefin metathesis reactions .
Industrial Production Methods
Industrial production methods for these compounds often focus on optimizing yield and purity. The use of greener synthetic methodologies has been emphasized, with reaction mass efficiency (RME) ranging from 40-53% . These methods are more efficient compared to traditional fluorophores like BODIPYS, which have lower RME values .
化学反応の分析
Types of Reactions
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .
類似化合物との比較
Similar Compounds
4-Pyrazolopyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
2,4-Dichlorophenylpyrazolo[1,5-a]pyrimidine: Exhibits similar photophysical properties but with different substituents.
Uniqueness
2-Methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. The presence of the naphthyl group enhances its ability to interact with biological targets and improves its fluorescent properties .
特性
IUPAC Name |
2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3/c1-12-10-17-18-9-8-16(20(17)19-12)15-7-6-13-4-2-3-5-14(13)11-15/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLNHLQJFHJXLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Spiro[4.4]non-3-en-2-one](/img/structure/B2368333.png)

![8-(3-methoxypropyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2368336.png)



![4-butoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2368340.png)
![3-[5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2368342.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2368347.png)

![2-chloro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B2368350.png)


